molecular formula C11H14ClNO3S B15319474 4-(Morpholinomethyl)benzenesulfonyl chloride

4-(Morpholinomethyl)benzenesulfonyl chloride

Cat. No.: B15319474
M. Wt: 275.75 g/mol
InChI Key: VYNDGZHDDZVPFA-UHFFFAOYSA-N
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Description

4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride is an organic compound that features a morpholine ring attached to a benzene ring through a methylene bridge, with a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride typically involves the reaction of 4-(chloromethyl)benzenesulfonyl chloride with morpholine. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine or pyridine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.

Major Products Formed

    Sulfonamide derivatives: Formed by reaction with amines.

    Sulfonate esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Coupled products: Formed by coupling reactions with various aromatic or aliphatic compounds.

Scientific Research Applications

4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride has several applications in scientific research:

    Organic synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Materials science: Used in the preparation of functional materials with specific properties.

    Biological studies: Employed in the modification of biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in various synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a morpholine ring.

    4-(methylsulfonyl)benzenesulfonyl chloride: Contains a methylsulfonyl group instead of a morpholine ring.

    4-(chloromethyl)benzenesulfonyl chloride: Precursor to 4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride.

Uniqueness

4-[(morpholin-4-yl)methyl]benzene-1-sulfonyl chloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the solubility and reactivity of the compound, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C11H14ClNO3S

Molecular Weight

275.75 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)benzenesulfonyl chloride

InChI

InChI=1S/C11H14ClNO3S/c12-17(14,15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2

InChI Key

VYNDGZHDDZVPFA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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